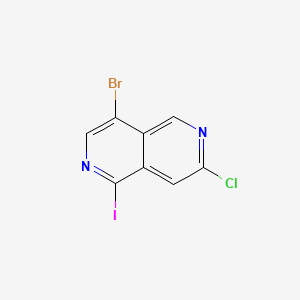

4-Bromo-7-chloro-1-iodo-2,6-naphthyridine

説明

Structure

3D Structure

特性

分子式 |

C8H3BrClIN2 |

|---|---|

分子量 |

369.38 g/mol |

IUPAC名 |

4-bromo-7-chloro-1-iodo-2,6-naphthyridine |

InChI |

InChI=1S/C8H3BrClIN2/c9-6-3-13-8(11)4-1-7(10)12-2-5(4)6/h1-3H |

InChIキー |

WPAUSFCZZYSIJC-UHFFFAOYSA-N |

正規SMILES |

C1=C2C(=CN=C1Cl)C(=CN=C2I)Br |

製品の起源 |

United States |

Chemical Reactivity and Strategic Functionalization of 4 Bromo 7 Chloro 1 Iodo 2,6 Naphthyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. On a trihalogenated substrate like 4-bromo-7-chloro-1-iodo-2,6-naphthyridine, the selection of the metal catalyst, ligands, and reaction conditions allows for the sequential and selective substitution of the halogen atoms.

Palladium catalysts are extensively used for cross-coupling reactions due to their high efficiency and functional group tolerance. nih.govnih.govrsc.org In the context of polyhalogenated heterocycles, palladium-catalyzed reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings typically exhibit high chemoselectivity based on the carbon-halogen bond dissociation energy. nih.govrhhz.net The general reactivity trend is I > Br > Cl, allowing for stepwise functionalization. nih.gov

For 4-bromo-7-chloro-1-iodo-2,6-naphthyridine, a Suzuki-Miyaura reaction would be expected to first occur at the C-1 iodo position. rhhz.netdntb.gov.ua By carefully controlling the stoichiometry of the organoboron reagent and the reaction conditions, it is possible to selectively replace the iodine atom while leaving the bromine and chlorine atoms intact. Subsequent modification of reaction conditions, such as increasing the temperature or using a more active catalyst system, could then target the C-4 bromo position.

Similarly, in Negishi coupling, which utilizes organozinc reagents, the same selectivity is anticipated. wikipedia.orgyoutube.comorgsyn.org The higher reactivity of organozinc compounds can sometimes allow for couplings at less reactive C-Br or even C-Cl bonds under milder conditions than other methods. wikipedia.org Stille coupling, employing organostannanes, also follows the same general reactivity pattern.

The table below illustrates the expected selective functionalization at the C-1 position for this substrate using various palladium-catalyzed methods.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Expected Product (Selective at C-1) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | 4-Bromo-7-chloro-1-aryl-2,6-naphthyridine |

| Negishi | Organozinc halide | Pd(PPh₃)₄, PdCl₂(dppf) | 4-Bromo-7-chloro-1-organo-2,6-naphthyridine |

| Stille | Organostannane | Pd(PPh₃)₄ | 4-Bromo-7-chloro-1-organo-2,6-naphthyridine |

This table represents the predicted initial, selective reaction based on established principles of palladium-catalyzed cross-coupling reactions.

Cobalt catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.orgresearchgate.netrsc.org Cobalt catalysts can exhibit different reactivity and selectivity profiles compared to palladium. nih.govnih.gov Research on various halogenated naphthyridines has shown that cobalt catalysts, such as CoCl₂, can effectively couple both aryl and alkyl Grignard or organozinc reagents with chloro- and iodonaphthyridines. acs.orgnih.govnih.gov In some systems, cobalt catalysts have shown a remarkable ability to activate typically less reactive C-Cl bonds. nih.gov

For the title compound, a cobalt-catalyzed protocol could potentially offer a different selectivity pattern or enable the coupling of specific organometallic reagents that are less compatible with palladium systems. For instance, a stepwise functionalization using palladium for the C-I bond followed by a cobalt-catalyzed coupling for the C-Cl bond has been demonstrated on a related 1-chloro-4-iodo-2,7-naphthyridine system, highlighting the synthetic utility of employing different metal catalysts. nih.gov

Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. whiterose.ac.ukprinceton.edu Iron-catalyzed cross-coupling reactions, particularly with Grignard reagents, have been shown to be effective for functionalizing halo-heterocycles. princeton.eduasianpubs.org While the scope of iron-catalyzed reactions can sometimes be more limited than palladium or cobalt, they can provide unique reactivity. nih.gov The mechanism of iron-catalyzed couplings can involve radical pathways, which differs from the typical oxidative addition/reductive elimination cycles of palladium. researchgate.net This can lead to different selectivity outcomes. While specific studies on 4-bromo-7-chloro-1-iodo-2,6-naphthyridine are not prevalent, the general applicability of iron catalysts suggests they could be employed to functionalize one of the halogen positions, likely the most reactive C-I bond.

The primary factor governing chemoselectivity in cross-coupling reactions of polyhalogenated compounds is the difference in carbon-halogen bond strengths. nih.gov The oxidative addition step, which is often rate-determining, occurs most readily at the weakest C-X bond. nih.govacs.org

Reactivity Order: C-I > C-Br > C-Cl

This predictable reactivity allows for the selective, stepwise functionalization of 4-bromo-7-chloro-1-iodo-2,6-naphthyridine.

First Coupling (C-1): A mild palladium-catalyzed reaction (e.g., Suzuki-Miyaura at room temperature or slightly elevated temperatures) will selectively target the C-I bond. rhhz.net

Second Coupling (C-4): The resulting 1-substituted-4-bromo-7-chloro-2,6-naphthyridine can then undergo a second coupling at the C-Br bond, typically requiring more forcing conditions (higher temperature, stronger base, or a more active catalyst/ligand combination). acs.org

Third Coupling (C-7): The C-Cl bond is the least reactive and its substitution generally requires highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), often at high temperatures. nih.gov

The regioselectivity is dictated by the initial positions of the halogens on the 2,6-naphthyridine (B1209661) core. The electronic properties of the heterocyclic ring also play a role, with positions alpha to the nitrogen atoms (like C-1 and C-7) often being more activated toward oxidative addition. nih.govacs.org

Directed Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful method for C-H functionalization, where a directing group guides a strong base to deprotonate a specific adjacent position, creating a nucleophilic organometallic intermediate that can be trapped with an electrophile. organic-chemistry.orgwikipedia.orgbaranlab.org

In the 2,6-naphthyridine scaffold, the ring nitrogen atoms themselves act as directing groups. However, the most acidic protons are typically those adjacent to the nitrogens. For 4-bromo-7-chloro-1-iodo-2,6-naphthyridine, the potential sites for deprotonation are C-3, C-5, and C-8.

The use of sterically hindered, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or its magnesium (TMPMgCl·LiCl) and zinc (TMPZnCl·LiCl) analogues is crucial for achieving high regioselectivity and preventing side reactions, such as addition to the ring or halogen-metal exchange. researchgate.netnih.govharvard.edu These TMP bases have proven highly effective for the regioselective metalation of various nitrogen heterocycles, including other naphthyridine isomers. researchgate.netresearchgate.netnih.gov

For the closely related 4-bromobenzo[c] acs.orgwhiterose.ac.uknaphthyridine system, it has been demonstrated that TMPMgCl·LiCl selectively deprotonates the C-5 position, which is ortho to one of the ring nitrogens. nih.gov By analogy, it is highly probable that metalation of 4-bromo-7-chloro-1-iodo-2,6-naphthyridine would occur selectively at the C-5 position, which is flanked by the C-4 bromo substituent and the C-6 nitrogen. The resulting organometallic intermediate can then be quenched with a variety of electrophiles.

The table below summarizes the potential outcomes of a directed metalation-quenching sequence at the predicted C-5 position.

| Base | Electrophile (E+) | Quenching Product (Functionalized at C-5) |

| TMPMgCl·LiCl | I₂ | 5-Iodo-4-bromo-7-chloro-1-iodo-2,6-naphthyridine |

| TMPMgCl·LiCl | (EtO)₂CO | Ethyl 4-bromo-7-chloro-1-iodo-2,6-naphthyridine-5-carboxylate |

| TMPMgCl·LiCl | Allyl-Br | 5-Allyl-4-bromo-7-chloro-1-iodo-2,6-naphthyridine |

| TMPZnCl·LiCl | PhCHO | (4-Bromo-7-chloro-1-iodo-2,6-naphthyridin-5-yl)(phenyl)methanol |

This table illustrates the expected products based on the regioselectivity observed in analogous heterocyclic systems. nih.gov

Halogen Dance Reactions and Their Synthetic Utility in Naphthyridine Systems

For a molecule like 4-bromo-7-chloro-1-iodo-2,6-naphthyridine, a halogen dance reaction, typically initiated by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), could potentially lead to the migration of the bromine or iodine atom. The iodine atom is generally more prone to migration than bromine due to the weaker C-I bond. The reaction is driven by the formation of the most stable carbanionic intermediate. The precise outcome would depend on the specific reaction conditions, including the base used, temperature, and solvent. wikipedia.org The synthetic utility of such a reaction would be to generate a new regioisomer of the starting material, which could then be subjected to further functionalization at a different position.

Table 1: Plausible Halogen Dance Reaction Outcomes for a Model Halogenated Naphthyridine System

| Starting Material | Base | Temperature (°C) | Potential Product(s) | Notes |

| 1-Iodo-2,6-naphthyridine | LDA | -78 | 3-Iodo-2,6-naphthyridine | Migration to a thermodynamically more stable position. |

| 4-Bromo-2,6-naphthyridine | LDA | -78 | 3-Bromo-2,6-naphthyridine | Bromine migration is also possible but may require different conditions. |

Note: This table is illustrative and based on general principles of halogen dance reactions in heterocyclic systems. Specific outcomes for 4-bromo-7-chloro-1-iodo-2,6-naphthyridine would require experimental validation.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic and heteroaromatic rings bearing a suitable leaving group. wikipedia.orgchemistrysteps.com The presence of two nitrogen atoms in the 2,6-naphthyridine core renders the ring system electron-deficient and thus susceptible to nucleophilic attack. The rate and regioselectivity of SNAr reactions on 4-bromo-7-chloro-1-iodo-2,6-naphthyridine would be influenced by the nature of the halogen leaving group and the position of substitution.

Generally, the ease of displacement for halogens in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the C-X bond strength. pressbooks.pub This is because the rate-determining step is typically the initial nucleophilic attack to form a stabilized intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly activates the ring towards this attack. pressbooks.pub However, in the absence of fluorine, the C-Cl bond is generally more susceptible to nucleophilic substitution than C-Br or C-I. The positions on the naphthyridine ring are also crucial, with positions ortho and para to the ring nitrogens being the most activated. In 4-bromo-7-chloro-1-iodo-2,6-naphthyridine, the chloro and bromo substituents are at positions activated by the ring nitrogens.

Table 2: Predicted Regioselectivity in SNAr Reactions of a Model Halogenated Naphthyridine

| Nucleophile | Position of Attack | Leaving Group | Rationale |

| Amine (e.g., R-NH2) | C-7 | Cl | The C-Cl bond is generally more susceptible to SNAr than C-Br. The C-7 position is activated by the N-6 atom. |

| Alkoxide (e.g., R-O-) | C-7 | Cl | Similar to amination, alkoxides are expected to displace the chlorine atom. |

| Thiolate (e.g., R-S-) | C-7 | Cl | Thiolates are soft nucleophiles and would also be expected to displace the chlorine at the activated C-7 position. |

Note: This table presents predicted outcomes based on established principles of SNAr on halogenated heterocycles. Experimental verification for 4-bromo-7-chloro-1-iodo-2,6-naphthyridine is necessary.

Other Derivatization Pathways and Functional Group Transformations

Beyond halogen dance and SNAr reactions, the multiple halogen atoms on 4-bromo-7-chloro-1-iodo-2,6-naphthyridine allow for a variety of other functional group transformations, enabling the synthesis of a diverse library of derivatives.

Amination and hydroxylation are typically achieved through nucleophilic aromatic substitution as discussed in the previous section. Amines and hydroxide (B78521) or alkoxide ions act as nucleophiles, displacing one of the halogen atoms. The regioselectivity of these reactions would be dictated by the principles of SNAr, with the chlorine at the 7-position being the most likely site of substitution.

Table 3: Representative Amination and Hydroxylation Reactions on a Model Halogenated Naphthyridine

| Reagent | Reaction Type | Expected Product |

| Ammonia (NH3) | Amination (SNAr) | 4-Bromo-1-iodo-7-amino-2,6-naphthyridine |

| Sodium Hydroxide (NaOH) | Hydroxylation (SNAr) | 4-Bromo-7-hydroxy-1-iodo-2,6-naphthyridine |

| Sodium Methoxide (NaOMe) | Alkoxylation (SNAr) | 4-Bromo-7-methoxy-1-iodo-2,6-naphthyridine |

Note: The products listed are based on the predicted reactivity of the C-Cl bond in an SNAr reaction. The specific conditions would need to be optimized.

The introduction of carbon-based functional groups can be achieved through various cross-coupling reactions. The different halogens on the naphthyridine scaffold allow for selective C-C bond formation. The C-I bond is the most reactive in palladium-catalyzed cross-coupling reactions such as Sonogashira (alkynylation) and cyanation, followed by the C-Br bond, with the C-Cl bond being the least reactive. This differential reactivity allows for sequential, site-selective functionalization.

For instance, a Sonogashira coupling with a terminal alkyne would be expected to occur selectively at the C-1 position, leaving the bromo and chloro substituents intact for subsequent transformations. Similarly, a cyanation reaction, often palladium-catalyzed, would also be expected to proceed at the most reactive C-I bond first.

Table 4: Predicted Site-Selectivity in Carbon-Carbon Bond Forming Reactions

| Reaction | Catalyst System | Expected Site of Reaction | Product Type |

| Sonogashira Alkynylation | Pd(PPh3)4, CuI | C-1 (Iodo) | 1-Alkynyl-4-bromo-7-chloro-2,6-naphthyridine |

| Cyanation | Pd2(dba)3, dppf, Zn(CN)2 | C-1 (Iodo) | 4-Bromo-7-chloro-2,6-naphthyridine-1-carbonitrile |

| Suzuki Coupling | Pd(PPh3)4, base | C-1 (Iodo) > C-4 (Bromo) | 1-Aryl-4-bromo-7-chloro-2,6-naphthyridine |

Note: This table illustrates the expected regioselectivity based on the relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The precise conditions would determine the outcome of the reaction.

Theoretical and Computational Investigations of 4 Bromo 7 Chloro 1 Iodo 2,6 Naphthyridine and Analogous Systems

Electronic Structure Analysis and Molecular Orbital Theory

The electronic character of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine is fundamentally defined by its 2,6-naphthyridine (B1209661) core. This bicyclic system, containing two pyridine (B92270) rings, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the strong inductive electron-withdrawing effects (-I) of the three halogen substituents: iodine at position 1, bromine at position 4, and chlorine at position 7. While halogens can also exert a weak electron-donating resonance effect (+M), the inductive effect is dominant in aromatic systems, leading to a substantial polarization of the sigma framework and a general decrease in electron density across the carbon skeleton.

Molecular Orbital (MO) theory provides a more nuanced picture of the electronic landscape. The introduction of halogen atoms perturbs the MOs of the parent naphthyridine scaffold. Key insights from Frontier Molecular Orbital (FMO) theory suggest:

HOMO-LUMO Gap: The energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are expected to be lowered. This reduction in the HOMO-LUMO energy gap is a critical indicator of the molecule's electronic properties and reactivity. Molecules with smaller gaps are generally more polarizable and reactive. doi.org

Orbital Distribution: The LUMO is expected to be distributed primarily over the aromatic ring, with significant coefficients on the carbon atoms bearing the halogen substituents, particularly those ortho and para to the ring nitrogens. This distribution highlights these positions as the most susceptible to nucleophilic attack.

Interactive Table: Predicted Electronic Effects of Halogen Substituents on the 2,6-Naphthyridine Core

| Property | Effect of Chlorine (C7) | Effect of Bromine (C4) | Effect of Iodine (C1) | Combined Effect |

| Inductive Effect (-I) | Strong | Strong | Moderate | Very Strong |

| Resonance Effect (+M) | Weak | Weak | Weak | Weak |

| HOMO Energy | Lowered | Lowered | Lowered | Significantly Lowered |

| LUMO Energy | Lowered | Lowered | Lowered | Significantly Lowered |

| HOMO-LUMO Gap | Reduced | Reduced | Reduced | Significantly Reduced |

| Electron Density on Ring | Decreased | Decreased | Decreased | Significantly Decreased |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers indispensable tools for mapping the potential energy surfaces of reactions involving complex molecules like 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine, thereby elucidating detailed reaction mechanisms.

Density Functional Theory (DFT) Studies of C-X Bond Activation and Cleavage

Density Functional Theory (DFT) is a robust computational method for investigating the energetics of chemical bonds. A critical aspect of the reactivity of this molecule is the activation and cleavage of its three distinct carbon-halogen (C-X) bonds. The strength of these bonds follows the established trend: C-Cl > C-Br > C-I. researchgate.net

Computational calculations of Bond Dissociation Energies (BDEs) can quantify this trend. The C-I bond is the weakest, making it the most susceptible to both homolytic and heterolytic cleavage. researchgate.netchemistrysteps.com

Homolytic Cleavage: This process, often initiated by light or heat, results in the formation of a naphthyridinyl radical and a halogen radical. The relatively low BDE of the C-I bond suggests this pathway is highly accessible.

Heterolytic Cleavage: This pathway involves the departure of the halogen as a halide ion (I⁻, Br⁻, Cl⁻), leaving behind a positive charge on the carbon atom. This is a key step in many substitution reactions, and the ease of cleavage corresponds to the stability of the leaving group, with I⁻ being the best leaving group among the three.

Interactive Table: Typical Aryl-Halogen Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kcal/mol) | Relative Reactivity to Cleavage |

| Aryl-Cl | ~96 | Low |

| Aryl-Br | ~81 | Medium |

| Aryl-I | ~65 | High |

Note: These are representative values for aryl halides; specific values for the title compound would require dedicated DFT calculations.

Transition State Analysis and Energy Profiles of Key Reactions

For a highly electron-deficient system like 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine, Nucleophilic Aromatic Substitution (SNAr) is a highly probable reaction pathway. masterorganicchemistry.comnih.gov Computational modeling can provide detailed energy profiles for such reactions.

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks one of the halogen-bearing carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The transition state leading to this intermediate represents the primary energy barrier for the reaction. masterorganicchemistry.com

Leaving Group Elimination (Fast Step): The halide is expelled, restoring the aromaticity of the ring.

DFT calculations can precisely map this pathway, identifying the geometries and energies of the reactants, transition state, intermediate, and products. By comparing the activation energies for nucleophilic attack at C1, C4, and C7, a clear prediction of selectivity can be made. The calculations would almost certainly confirm that substitution of the iodide at C1 has the lowest energy barrier, due to both the weakness of the C-I bond and the excellent stability of iodide as a leaving group. nih.gov

Investigation of Radical Intermediates and Pathways (e.g., during halogenation)

Beyond ionic pathways, the potential for radical-mediated reactions exists, particularly given the weak C-I bond. mdpi.com Computational studies are well-suited to explore the formation and fate of radical intermediates. nih.gov A plausible radical initiation event is the homolytic cleavage of the C-I bond upon exposure to UV light or a radical initiator, generating a 4-bromo-7-chloro-2,6-naphthyridin-1-yl radical.

Once formed, this radical intermediate could participate in a variety of propagation steps, such as abstracting a hydrogen atom from a solvent molecule or adding to a double bond. Computational modeling can determine the spin density distribution on the radical intermediate, revealing which atoms bear the most unpaired electron character and are thus most reactive. Such studies are crucial for understanding potential side reactions or for designing specific radical-based synthetic transformations. researchgate.net

Prediction of Reactivity, Regioselectivity, and Selectivity

By integrating electronic structure analysis and mechanistic modeling, a comprehensive picture of the molecule's reactivity can be computationally predicted. rsc.orgresearchgate.net

Reactivity: The molecule is predicted to be highly electrophilic and susceptible to attack by a wide range of nucleophiles. The cumulative electron-withdrawing power of the nitrogens and halogens makes the aromatic ring exceptionally electron-poor.

Regioselectivity: Computational models can predict the preferred site of reaction with high accuracy. nih.govnih.gov

Nucleophilic Substitution: The primary site of attack will be C1. The order of leaving group ability (I > Br > Cl) is the dominant factor. Therefore, selective substitution of the iodine atom should be readily achievable under mild conditions. Substitution of bromine at C4 would require more forcing conditions, and chlorine at C7 would be the most difficult to replace.

Electrophilic Attack: Electrophilic attack on the carbon framework is highly disfavored. Any electrophilic interaction (e.g., protonation) would occur at the lone pairs of the nitrogen atoms (N2 and N6).

Metal-Halogen Exchange: This reaction, common with organolithium reagents, would be fastest at the most labile C-X bond, which is the C-I bond at the C1 position.

Selectivity: DFT calculations of reaction energy profiles can provide quantitative predictions of selectivity. By comparing the activation barriers (ΔG‡) for a nucleophile attacking C1, C4, and C7, the product ratios can be estimated using the Curtin-Hammett principle, confirming the high selectivity for C1 substitution.

Conformational Analysis and Molecular Stability Studies

The 2,6-naphthyridine framework is a rigid, planar aromatic system. Therefore, its conformational landscape is limited compared to flexible aliphatic molecules. nih.gov Computational geometry optimization is used to determine the lowest energy structure, including precise bond lengths, bond angles, and any minor deviations from planarity.

The primary focus of stability studies for this molecule would be the interplay between stabilizing aromatic effects and destabilizing steric and electronic repulsions. amazonaws.comrsc.orgchemrxiv.org

Planarity: While the core is aromatic and thus strongly prefers a planar geometry, some minor puckering or out-of-plane distortion could be induced by steric repulsion between the bulky iodine atom at C1 and the lone pair of the adjacent nitrogen at N2. Similarly, repulsion between the bromine at C4 and the hydrogen at C5 could exist. High-level computational methods can accurately model these subtle structural details.

Advanced Spectroscopic and Structural Characterization Methodologies in Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Complex Heterocycles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. For complex heterocyclic compounds like naphthyridines, NMR provides detailed information about the number and type of atoms, their chemical environment, and their connectivity within the molecular structure. The core principle involves placing a sample in a strong external magnetic field, which causes nuclei with a non-zero spin to align in specific spin states. The application of radiofrequency pulses excites these nuclei, and the subsequent relaxation and emission of energy are detected. The resulting spectrum provides signals whose chemical shifts, multiplicities, and integrations are characteristic of the molecule's unique structure.

Proton (¹H) NMR spectroscopy is fundamental for determining the structure of organic molecules by providing information on the number, environment, and connectivity of hydrogen atoms. In aromatic heterocycles like 2,6-naphthyridine (B1209661), the chemical shifts of protons attached to the ring are highly informative.

Connectivity: Spin-spin coupling, or J-coupling, between adjacent non-equivalent protons causes splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (J, measured in Hz) provides information about the number and spatial relationship of neighboring protons, allowing for the mapping of proton-proton connections through the carbon skeleton.

Aromaticity: Protons attached to aromatic rings typically resonate in a downfield region (generally 6.5-8.5 ppm) due to the anisotropic effect of the ring current. libretexts.org The electron-withdrawing nature of the nitrogen atoms in the naphthyridine core further deshields the adjacent protons, shifting their signals even further downfield. libretexts.org Similarly, the presence of electronegative halogen substituents (Bromo, Chloro, Iodo) would also contribute to the deshielding of nearby protons. libretexts.org

For 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine, three distinct proton signals would be expected, corresponding to the protons at the C3, C5, and C8 positions. The proton at C5, being situated between two nitrogen atoms, would likely be the most deshielded. The protons at C3 and C8 would also be significantly downfield due to the influence of the adjacent nitrogen atoms and halogens.

Predicted ¹H NMR Data for 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | 8.2 - 8.5 | Singlet (s) | N/A | Adjacent to N2 and deshielded by the C4-Bromo group. No adjacent protons for coupling. |

| H-5 | 9.0 - 9.3 | Singlet (s) | N/A | Situated between two electron-withdrawing nitrogen atoms (N2 and N6), leading to significant deshielding. No adjacent protons for coupling. |

| H-8 | 8.5 - 8.8 | Singlet (s) | N/A | Adjacent to N6 and deshielded by the C7-Chloro group. No adjacent protons for coupling. |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. bhu.ac.in This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms.

The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. oregonstate.edu Carbons in aromatic and heteroaromatic rings typically resonate in the 110-160 ppm range. oregonstate.eduwisc.edu Carbons directly bonded to electronegative atoms like nitrogen or halogens experience a significant downfield shift. pdx.edu

In 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine, all eight carbon atoms of the naphthyridine ring are chemically distinct due to the substitution pattern. Therefore, eight separate signals are expected in the ¹³C NMR spectrum. The carbons directly bonded to the halogens (C1, C4, C7) and the peri-carbons adjacent to the nitrogen atoms (C5, C8, C1, C3) would be expected to show the most significant downfield shifts.

Predicted ¹³C NMR Data for 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine

| Position | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 | 95 - 110 | Directly bonded to Iodine (heavy atom effect can cause upfield shift) and adjacent to N2. |

| C-3 | 135 - 145 | Aromatic CH, adjacent to N2 and C4-Br. |

| C-4 | 120 - 130 | Directly bonded to Bromine. |

| C-4a | 145 - 155 | Quaternary carbon at the ring junction. |

| C-5 | 150 - 160 | Aromatic CH, situated between N2 and N6. |

| C-7 | 148 - 158 | Directly bonded to Chlorine. |

| C-8 | 140 - 150 | Aromatic CH, adjacent to N6 and C7-Cl. |

| C-8a | 147 - 157 | Quaternary carbon at the ring junction. |

For complex molecules where 1D NMR spectra may be ambiguous, 2D NMR techniques are indispensable for complete structural assignment. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. sdsu.edu It generates a 2D plot with the ¹H spectrum on both axes, and cross-peaks indicate which protons are coupled. For the target molecule, COSY would be simple, confirming the absence of coupling between the isolated H-3, H-5, and H-8 protons. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Correlation): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.edu Cross-peaks in an HSQC spectrum would definitively link each proton signal (H-3, H-5, H-8) to its corresponding carbon signal (C-3, C-5, C-8), greatly aiding the assignment of the carbon spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). youtube.com HMBC is crucial for piecing together the molecular framework by connecting protonated carbons to quaternary (non-protonated) carbons and other protonated carbons. For instance, the H-3 signal would be expected to show correlations to C-1, C-4, and C-4a, while H-8 would correlate to C-4a, C-7, and C-8a, confirming the connectivity across the entire ring system. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net Cross-peaks indicate through-space proximity. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. In this planar molecule, NOESY could show correlations between H-3 and H-5, and between H-5 and H-8, confirming their relative positions on the naphthyridine core.

Heteronuclear NMR involves observing nuclei other than ¹H and ¹³C. Given the structure of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine, ¹⁵N NMR would be highly relevant, while ¹⁹F NMR is not applicable.

¹⁵N NMR: Nitrogen-15 NMR provides direct information about the electronic environment of the nitrogen atoms within a molecule. nih.gov Although ¹⁵N has a low natural abundance and sensitivity, techniques like ¹H-¹⁵N HMBC can be used to obtain ¹⁵N chemical shifts. researchgate.net The two nitrogen atoms in the 2,6-naphthyridine core are in different chemical environments due to the asymmetric substitution pattern and would therefore exhibit two distinct signals. The chemical shifts would be sensitive to the electronic effects of the substituents on the rings, providing valuable data for electronic structure analysis. rsc.orgspectrabase.comspectrabase.com

Mass Spectrometry (MS) Techniques for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For establishing the identity of a new compound, it is an essential tool.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or five decimal places). researchgate.net This precision allows for the determination of a molecule's elemental composition from its exact mass, as each element has a unique mass defect (the difference between its exact mass and its integer mass number). researchgate.net

For 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine (C₈H₃BrClIN₂), HRMS would be used to confirm its molecular formula. Furthermore, the presence of both chlorine and bromine atoms would produce a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org The combination of one bromine and one chlorine atom would result in a cluster of peaks for the molecular ion (M⁺) with characteristic masses and relative intensities (M, M+2, M+4), providing unambiguous evidence for the presence of these specific halogens. whitman.edu

**Predicted HRMS Data for 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine (C₈H₃BrClIN₂) **

| Isotopic Composition | Calculated Exact Mass (Da) | Relative Intensity (%) | Peak Designation |

|---|---|---|---|

| C₈H₃⁷⁹Br³⁵Cl¹²⁷IN₂ | 438.8260 | 100 | M |

| C₈H₃⁸¹Br³⁵Cl¹²⁷IN₂ | 440.8240 | 97.7 | M+2 |

| C₈H₃⁷⁹Br³⁷Cl¹²⁷IN₂ | 440.8231 | 32.8 | M+2 |

| C₈H₃⁸¹Br³⁷Cl¹²⁷IN₂ | 442.8211 | 32.0 | M+4 |

Note: The M+2 peak is a combination of contributions from both ⁸¹Br and ³⁷Cl isotopes.

Fragmentation Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. In the analysis of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine, MS/MS provides critical insights into the connectivity of the atoms and the relative stability of different fragments. The fragmentation of halogenated compounds in mass spectrometry can be complex, often involving competitive losses of radicals and neutral molecules. researchgate.net

The initial ionization of the molecule would likely result in a molecular ion peak [M]⁺. Subsequent fragmentation in the collision cell would proceed through various pathways, primarily involving the cleavage of the carbon-halogen bonds. The relative abundance of the resulting fragment ions would depend on the bond strengths (C-I < C-Br < C-Cl) and the stability of the resulting radical or cationic species.

A plausible fragmentation pathway could involve the initial loss of the iodine radical due to the weaker C-I bond, followed by the sequential loss of the bromine and chlorine radicals or the corresponding hydrogen halides. The naphthyridine core is expected to be relatively stable, and its fragmentation would likely occur after the loss of the halogen substituents.

Table 1: Plausible MS/MS Fragmentation Data for 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine

| m/z (mass-to-charge ratio) | Proposed Fragment | Description |

| 412/414/416 | [M]⁺ | Molecular ion |

| 285/287/289 | [M-I]⁺ | Loss of an iodine radical |

| 206/208 | [M-I-Br]⁺ | Subsequent loss of a bromine radical |

| 171 | [M-I-Br-Cl]⁺ | Subsequent loss of a chlorine radical |

| 250/252 | [M-I-HCl]⁺ | Loss of iodine and hydrogen chloride |

Note: The isotopic patterns of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would result in characteristic isotopic clusters for fragments containing these halogens.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are invaluable for identifying functional groups and providing a "fingerprint" of the molecular structure. For 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine, the spectra would be dominated by vibrations associated with the aromatic naphthyridine core and the carbon-halogen bonds.

The IR spectrum would show characteristic absorptions for C=C and C=N stretching vibrations within the aromatic rings. The C-H stretching and bending modes of the remaining aromatic protons would also be observable. The carbon-halogen stretching vibrations would appear in the lower frequency region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthyridine ring and the C-halogen bonds, which may be weak or absent in the IR spectrum.

Table 2: Predicted Vibrational Frequencies for 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the naphthyridine ring. |

| 1600-1450 | C=C and C=N Stretch | Aromatic ring stretching vibrations. |

| 1200-1000 | In-plane C-H Bend | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |

| 850-750 | Out-of-plane C-H Bend | Bending vibrations of the aromatic C-H bonds out of the plane of the ring. |

| 700-500 | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. |

| 650-480 | C-Br Stretch | Stretching vibration of the carbon-bromine bond. |

| 600-400 | C-I Stretch | Stretching vibration of the carbon-iodine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.

The 2,6-naphthyridine core is a conjugated aromatic system, which is expected to give rise to characteristic π → π* transitions in the UV region. The presence of halogen substituents can influence the position and intensity of these absorption bands through inductive and mesomeric effects. The lone pairs of electrons on the halogen atoms can interact with the π-system of the naphthyridine ring, potentially causing a bathochromic (red) shift of the λmax values compared to the unsubstituted naphthyridine.

Table 3: Hypothetical UV-Vis Absorption Data for 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine in Methanol

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| ~230 | ~25,000 | π → π |

| ~280 | ~15,000 | π → π |

| ~320 | ~8,000 | n → π* |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction analysis of a suitable crystal of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine would provide an unambiguous determination of its molecular structure. This would confirm the connectivity of the atoms and the substitution pattern on the naphthyridine ring. Furthermore, it would reveal the planarity of the aromatic system and any distortions caused by the bulky halogen substituents. Intermolecular interactions in the solid state, such as halogen bonding or π-π stacking, would also be elucidated.

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 15.6 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1613.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.705 |

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. The PXRD pattern is a fingerprint of the crystalline phase of a compound. For 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine, PXRD would be used to confirm the phase identity of a bulk sample and to assess its crystalline purity. The positions and intensities of the diffraction peaks in the experimental pattern would be compared to a calculated pattern from the single-crystal data to verify the bulk material's structure.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Properties relevant to reactivity)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of a molecule. By measuring the current response to a varying potential, CV can determine the potentials at which a compound is oxidized and reduced. The redox behavior of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine is of interest as it can provide insights into its reactivity and potential applications in areas such as organic electronics or catalysis.

The electron-withdrawing nature of the halogen atoms and the nitrogen atoms in the naphthyridine ring would likely make this compound relatively difficult to oxidize and easier to reduce. The CV would likely show one or more reduction waves corresponding to the acceptance of electrons into the π-system of the naphthyridine core.

Table 5: Plausible Cyclic Voltammetry Data for 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine in Acetonitrile with 0.1 M TBAPF₆

| Process | Potential (V vs. Fc/Fc⁺) | Characteristics |

| First Reduction | -1.2 | Reversible |

| Second Reduction | -1.8 | Irreversible |

| Oxidation | > +1.5 | Irreversible |

Applications As Synthetic Intermediates and Architectural Building Blocks in Chemical Science

Precursors for Advanced Organic Materials and Frameworks

Halogenated aromatic and heteroaromatic compounds are fundamental precursors in the development of advanced organic materials. The presence of multiple, addressable halogen sites on the 2,6-naphthyridine (B1209661) core would offer numerous possibilities for creating extended π-conjugated systems and intricate molecular frameworks.

The iodo, bromo, and chloro groups can each participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The differing bond strengths (C-I < C-Br < C-Cl) would likely allow for selective reactions at each position under carefully controlled conditions. For instance, the more reactive C-I bond could be targeted first in a cross-coupling reaction, followed by reaction at the C-Br bond, and finally at the less reactive C-Cl bond. This stepwise approach would enable the precise construction of conjugated polymers and oligomers with tailored electronic and photophysical properties for potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Beyond linear conjugated systems, the trifunctional nature of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine would make it an ideal scaffold for the synthesis of complex functional molecules and macrocycles. nih.govnih.gov By employing a series of orthogonal coupling reactions, it would be possible to introduce a variety of functional groups, leading to molecules with specific recognition properties, catalytic activity, or host-guest capabilities. The rigid 2,6-naphthyridine core would provide a well-defined structural framework upon which to build these larger, more complex structures.

Role in Coordination Chemistry and Ligand Design

The 2,6-naphthyridine skeleton, with its two nitrogen atoms, possesses inherent coordinating properties. The introduction of further donor groups through functionalization of the halogenated positions could lead to novel and sophisticated ligands for coordination chemistry.

Naphthyridine derivatives are known to act as chelating ligands for a variety of transition metals. researchgate.netnih.govacs.orgresearchgate.net By replacing the halogen atoms of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine with appropriate coordinating groups (e.g., pyridyl, carboxylate, or phosphine (B1218219) moieties), it would be possible to design ligands with specific binding pockets for metal ions. Such ligands could be used to construct discrete metal complexes or serve as building blocks for extended structures like metal-organic frameworks (MOFs). The specific geometry and electronic properties of the resulting metal complexes would be dictated by the nature and position of the appended coordinating groups.

The development of new ligands is crucial for advancing the field of homogeneous catalysis. The modular nature of synthesizing ligands from a precursor like 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine would allow for the fine-tuning of the steric and electronic environment around a coordinated metal center. This tunability is key to optimizing the activity and selectivity of catalysts for a wide range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The rigid 2,6-naphthyridine backbone could enforce specific geometries on the resulting metal complexes, potentially leading to novel catalytic activities. acs.org

Strategies for Constructing More Complex Fused Heterocyclic Systems

The halogenated positions on 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine could serve as anchor points for the construction of more complex fused heterocyclic systems. nih.govnih.govnih.gov Through intramolecular cyclization reactions, such as palladium-catalyzed C-H activation/C-X coupling or nucleophilic aromatic substitution followed by cyclization, it would be possible to build additional rings onto the 2,6-naphthyridine core. This would provide access to novel polycyclic aromatic hydrocarbons (PAHs) and extended heteroaromatic systems with unique electronic and structural properties.

Annulation Reactions to Extend the Naphthyridine Core

Annulation reactions are a powerful class of chemical transformations that enable the construction of new rings onto an existing molecular scaffold. In the context of 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine, the presence of multiple halogen atoms provides several handles for such reactions. The relative reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) in cross-coupling reactions is a fundamental principle that would govern the regioselectivity of these annulations.

For instance, the more reactive C-I bond at the 1-position would be the most likely site for an initial cross-coupling reaction, such as a Suzuki, Stille, or Sonogashira reaction. This would allow for the introduction of a side chain that could subsequently undergo an intramolecular cyclization to form a new fused ring. Following this initial transformation, the C-Br bond at the 4-position could be targeted under more forcing reaction conditions, enabling the construction of a second fused ring system. Finally, the least reactive C-Cl bond at the 7-position could be functionalized to complete the synthesis of a complex, polycyclic aromatic system.

Table 1: Potential Annulation Strategies for 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine

| Position | Halogen | Potential Annulation Reaction | Description |

| 1 | Iodo | Sonogashira coupling followed by intramolecular cyclization | Introduction of an alkyne group which can then react with another part of the molecule to form a new ring. |

| 4 | Bromo | Suzuki coupling with a boronic acid containing a pendant nucleophile | Formation of a biaryl linkage, with a subsequent intramolecular nucleophilic attack to forge a new heterocyclic ring. |

| 7 | Chloro | Buchwald-Hartwig amination followed by cyclization | Introduction of an amine that can undergo condensation with a nearby carbonyl group to form a fused nitrogen-containing ring. |

Divergent Synthesis of Diverse Naphthyridine Architectures

The concept of divergent synthesis involves the use of a common starting material to generate a library of structurally distinct compounds by selectively altering reaction pathways. The unique arrangement of halogens in 4-Bromo-7-chloro-1-iodo-2,6-naphthyridine makes it an ideal substrate for such strategies. By carefully choosing catalysts, reagents, and reaction conditions, a chemist can selectively activate one halogen over the others, leading to a variety of different products from a single precursor.

For example, a palladium catalyst with a specific ligand might exclusively cleave the C-I bond, allowing for functionalization at the 1-position while leaving the bromo and chloro groups untouched. A different catalyst system, perhaps involving nickel or copper, could potentially favor reaction at the C-Br bond. Furthermore, the application of orthogonal protection-deprotection strategies in conjunction with these selective cross-coupling reactions would exponentially increase the number of possible molecular architectures.

This controlled, stepwise functionalization allows for the systematic exploration of chemical space around the 2,6-naphthyridine core, which is of significant interest in medicinal chemistry and materials science, where the precise positioning of different functional groups can dramatically influence biological activity or material properties.

Table 2: Hypothetical Divergent Synthesis Pathways

| Pathway | Initial Reaction at C1 (Iodo) | Subsequent Reaction at C4 (Bromo) | Final Product Class |

| A | Heck coupling with an alkene | Suzuki coupling with an arylboronic acid | Poly-substituted, extended aromatic systems |

| B | Stille coupling with an organostannane | Buchwald-Hartwig amination with a primary amine | Functionalized amino-naphthyridines |

| C | Sonogashira coupling with a terminal alkyne | Carbonylation and esterification | Naphthyridine-fused lactones |

Future Research Directions and Unexplored Avenues in 4 Bromo 7 Chloro 1 Iodo 2,6 Naphthyridine Chemistry

Development of Novel and Sustainable Synthetic Routes for Polyhalogenated Naphthyridines

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For polyhalogenated naphthyridines like 4-bromo-7-chloro-1-iodo-2,6-naphthyridine, future research should prioritize the exploration of sustainable synthetic strategies that offer high yields, operational simplicity, and a reduced environmental footprint.

One promising avenue is the application of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds, including 2,6-naphthyridine (B1209661) derivatives. A reported microwave-promoted synthesis of 2,6-naphthyridine from 4-cyano-3-pyridylacetonitrile highlights the potential of this technology to create the core scaffold in an eco-friendly manner. Future work could focus on adapting and refining such methods for the introduction of multiple, different halogen atoms.

Another key area for development is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. While MCRs have been successfully employed for the synthesis of other naphthyridine isomers, their application to the synthesis of polyhalogenated 2,6-naphthyridines remains an open area of investigation. Designing MCRs that can regioselectively introduce bromo, chloro, and iodo functionalities would be a significant advancement.

Furthermore, exploring catalyst-free synthetic protocols in green solvents like water or ethanol (B145695) could lead to more sustainable production methods. Research into domino reactions, where a series of transformations occur in a single pot without the need for isolating intermediates, could also provide elegant and efficient pathways to these complex molecules.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, enhanced purity | Optimization of reaction conditions for polyhalogenation, scalability |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, structural diversity | Design of novel MCRs for 2,6-naphthyridine core, control of regioselectivity |

| Catalyst-Free Reactions in Green Solvents | Reduced environmental impact, lower cost, simplified purification | Development of efficient protocols, overcoming solubility issues |

Design of Highly Selective Catalysts for Directed Functionalization

The presence of three different halogens at distinct positions in 4-bromo-7-chloro-1-iodo-2,6-naphthyridine offers a unique opportunity for sequential and site-selective functionalization. The design of highly selective catalysts will be paramount to unlocking the synthetic potential of this molecule.

Future research should focus on the development of catalysts that can discriminate between the iodo, bromo, and chloro substituents, as well as the different C-H positions on the naphthyridine ring. The known reactivity trend of halogens in cross-coupling reactions (I > Br > Cl) provides a basis for selective functionalization. However, developing catalysts that can override this inherent reactivity to target a specific halogen would be a significant breakthrough.

Transition metal catalysis , particularly with palladium, cobalt, rhodium, and nickel, will be a key area of exploration. For instance, cobalt-catalyzed cross-coupling reactions have been shown to be effective for the functionalization of halogenated naphthyridines. Designing ligand systems that can tune the reactivity and selectivity of these metal centers will be crucial. This could involve the use of sterically demanding or electronically modified phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), or pincer-type ligands.

Another important direction is the development of catalysts for C-H bond functionalization . This would allow for the introduction of new substituents at positions not occupied by halogens, further expanding the molecular diversity that can be achieved from a single polyhalogenated precursor. Rhodium and nickel catalysts have shown promise in the C-H functionalization of other nitrogen heterocycles.

Table 2: Potential Catalytic Systems for Selective Functionalization

| Catalyst Type | Target Transformation | Key Design Considerations |

| Palladium-based catalysts | Selective cross-coupling at I, Br, or Cl positions | Ligand design to control reactivity and selectivity |

| Cobalt-based catalysts | Cross-coupling with organometallic reagents | Optimization of reaction conditions for specific halogen targeting |

| Rhodium/Nickel-based catalysts | C-H bond activation and functionalization | Directing group strategies, catalyst stability |

| Dual-catalyst systems | Orthogonal functionalization of different positions | Compatibility of catalysts and reaction conditions |

In-depth Mechanistic Studies of Halogen Reactivity and Migration Phenomena

A fundamental understanding of the reactivity of the different halogens and the potential for halogen migration is essential for the rational design of synthetic strategies. The "halogen dance" is a known phenomenon in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under basic conditions. Investigating the propensity of 4-bromo-7-chloro-1-iodo-2,6-naphthyridine to undergo such rearrangements is a critical area for future research.

Mechanistic studies could involve a combination of experimental and computational approaches. Experimental investigations might include kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. These studies would help to elucidate the factors that influence halogen migration, such as the nature of the base, solvent, and temperature.

Understanding the relative reactivity of the C-I, C-Br, and C-Cl bonds towards various reagents (e.g., organometallics, nucleophiles) is also crucial. This knowledge will inform the selective functionalization of the molecule. For example, conditions could be developed to selectively cleave the C-I bond while leaving the C-Br and C-Cl bonds intact.

Exploration of Unprecedented Chemical Transformations and Rearrangements

The unique electronic and steric properties of 4-bromo-7-chloro-1-iodo-2,6-naphthyridine may enable unprecedented chemical transformations and rearrangements. Future research should aim to explore the reactivity of this compound under a wide range of conditions to uncover novel reactions.

One area of interest is the investigation of intramolecular reactions. For example, the introduction of a suitable functional group could lead to intramolecular cyclization reactions, forming novel polycyclic heterocyclic systems. The Smiles rearrangement, which has been observed in other naphthyridine series, could also be a potential pathway for the synthesis of new derivatives.

Furthermore, the polyhalogenated nature of the molecule could be exploited in reactions that involve multiple halogen atoms. For instance, reactions that lead to the formation of carbon-carbon bonds between two previously halogenated positions could be explored. The discovery of such novel transformations would significantly expand the synthetic utility of this and related polyhalogenated heterocycles.

Computational Design and Prediction of Novel Naphthyridine Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for the design and prediction of the properties and reactivity of novel molecules. In the context of 4-bromo-7-chloro-1-iodo-2,6-naphthyridine, computational methods can be used to guide synthetic efforts and to identify derivatives with desirable properties.

Density Functional Theory (DFT) can be employed to calculate the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distributions. This information can provide insights into the relative reactivity of the different halogen atoms and C-H bonds. DFT calculations can also be used to model reaction mechanisms and to predict the feasibility of proposed synthetic routes.

In silico screening of virtual libraries of derivatives of 4-bromo-7-chloro-1-iodo-2,6-naphthyridine can be used to identify compounds with specific electronic, optical, or biological properties. For example, computational methods can be used to predict the absorption and emission spectra of potential fluorescent dyes or to dock potential drug candidates into the active sites of biological targets. This predictive power can help to prioritize synthetic targets and to accelerate the discovery of new functional molecules.

Table 3: Application of Computational Methods

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction mechanisms | Prediction of site-selectivity, understanding of reaction pathways |

| Molecular Docking | Prediction of binding modes of derivatives to biological targets | Identification of potential drug candidates |

| Virtual Screening | In silico evaluation of large libraries of derivatives | Prioritization of synthetic targets with desired properties |

Q & A

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose samples to heat (40°C), light (UV lamp), and humidity (75% RH) for 4 weeks. Monitor decomposition by HPLC and track halogen loss via ICP-MS .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 368.43 g/mol | Calculated |

| Predicted LogP | 2.8 (via ChemDraw) | |

| UV-Vis λmax (in MeOH) | 275 nm (π→π* transition) | |

| Thermal Stability (TGA) | Decomposition onset: 220°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。